4-chloro-N-ethylbenzamide chemical and physical properties.
4-chloro-N-ethylbenzamide chemical and physical properties.
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of a comprehensive understanding of chemical entities, from their fundamental properties to their synthesis and potential applications. This guide is crafted to provide a detailed technical overview of 4-chloro-N-ethylbenzamide, a compound of interest in synthetic and medicinal chemistry. The structure of this document is designed to be fluid and logical, moving from the foundational chemical identity to practical laboratory applications. The information herein is supported by authoritative sources to ensure scientific integrity and empower researchers in their endeavors.
Chemical Identity and Core Properties
4-chloro-N-ethylbenzamide is a monosubstituted benzamide derivative. Its structure features a central benzene ring substituted with a chlorine atom at the para-position (position 4) and an N-ethylamido group. This seemingly simple structure gives rise to a specific set of chemical and physical properties that dictate its behavior in chemical reactions and biological systems.
Molecular Structure and Identifiers
A clear understanding of the molecule's identity is paramount for any scientific investigation.
-
IUPAC Name: 4-chloro-N-ethylbenzamide[1]
-
CAS Number: 26930-17-6[1]
-
Molecular Formula: C₉H₁₀ClNO[1]
-
Molecular Weight: 183.63 g/mol [1]
-
InChI Key: TXRYLYLDCHDRSJ-UHFFFAOYSA-N[1]
-
SMILES: CCNC(=O)C1=CC=C(C=C1)Cl[1]
Physicochemical Properties
The physical properties of a compound are essential for its handling, purification, and formulation. The following table summarizes the key physicochemical data for 4-chloro-N-ethylbenzamide.
| Property | Value | Source |
| Physical State | Solid (predicted) | General knowledge |
| Melting Point | No data available | |
| Boiling Point | 322.7°C at 760 mmHg | [2] |
| Density | 1.16 g/cm³ | [2] |
| Solubility | No quantitative data available. Expected to have low solubility in water and higher solubility in organic solvents. | General knowledge |
Synthesis of 4-chloro-N-ethylbenzamide: A Practical Approach
Reaction Principle
The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.
Experimental Protocol: A Proposed Synthesis
This protocol is a self-validating system, where the purity and identity of the product can be confirmed through standard analytical techniques.
Materials:
-
4-chlorobenzoyl chloride
-
Ethylamine (as a solution, e.g., 70% in water)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath.
-
Amine Addition: Slowly add a solution of ethylamine (2.0 equivalents) to the stirred solution of 4-chlorobenzoyl chloride. The excess amine acts as a base to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield 4-chloro-N-ethylbenzamide as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-chloro-N-ethylbenzamide.
Spectroscopic Characterization
The identity and purity of 4-chloro-N-ethylbenzamide are confirmed through various spectroscopic techniques. While specific spectral data is not available in the search results, PubChem indicates the existence of 1H NMR, 13C NMR, GC-MS, UV-Vis, IR, and Raman spectra for this compound[1]. The expected key features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), two distinct signals for the aromatic protons (due to the para-substitution), and a broad signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon, and the carbons of the chloro-substituted benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands typical for a secondary amide:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption around 1640 cm⁻¹.
-
N-H bend (Amide II band): An absorption around 1550 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The fragmentation pattern will likely involve the loss of the ethyl group and other characteristic fragments of the benzoyl moiety.
Reactivity and Potential Applications
While specific applications for 4-chloro-N-ethylbenzamide are not well-documented in the provided search results, its structure as a substituted benzamide suggests its utility as a building block in organic synthesis and medicinal chemistry.
Chemical Reactivity
The reactivity of 4-chloro-N-ethylbenzamide is primarily centered around three functional groups:
-
Amide Group: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and ethylamine.
-
Aromatic Ring: The chlorine-substituted benzene ring can undergo electrophilic aromatic substitution reactions, although the chloro and amido groups will influence the position of substitution. Nucleophilic aromatic substitution of the chlorine is also possible under harsh conditions.
-
N-H Bond: The proton on the nitrogen can be deprotonated by a strong base, allowing for N-alkylation or other modifications.
Potential Applications in Drug Discovery
The benzamide scaffold is a common feature in many biologically active compounds. While research on 4-chloro-N-ethylbenzamide itself is limited, related structures have been investigated for various therapeutic purposes. For instance, more complex benzamide derivatives have been explored as potential analgesic and anti-inflammatory agents[4]. Therefore, 4-chloro-N-ethylbenzamide serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential pharmacological activity.
Safety and Handling
Based on available safety data, 4-chloro-N-ethylbenzamide should be handled with appropriate precautions in a laboratory setting.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
In case of inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Diagram of Hazard and Precautionary Measures:
Caption: Key hazards and recommended safety precautions.
Conclusion
4-chloro-N-ethylbenzamide is a valuable chemical intermediate with well-defined, albeit not fully documented, chemical and physical properties. This guide provides a comprehensive overview of its identity, a practical approach to its synthesis, an outline of its expected spectroscopic characteristics, and essential safety information. While specific applications of this compound are yet to be widely reported, its structural motifs suggest its potential as a precursor in the development of novel pharmaceuticals and other functional organic materials. Further research to fully characterize its physical properties, such as its melting point and solubility, and to explore its synthetic utility is warranted.
References
- Smolecule. (2023, August 15). 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
- ChemBK. (n.d.). Benzamide, 4-Chloro-N-(2-(4-morpholinyl)ethyl)-.
- PubChem. (n.d.). Benzamide, 4-chloro-N-ethyl-.
- Solubility of Things. (n.d.). 4-Chloro-N-(2-morpholinoethyl)benzamide.
- Cheméo. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl- - Chemical & Physical Properties.
- PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
- PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide.
- PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
- SpectraBase. (n.d.). N-(4-Chlorobenzyl)-4-ethylbenzamide - Optional[Vapor Phase IR] - Spectrum.
- ChemNet. (n.d.). 4-chloro-N-ethylbenzamide.
- NIST. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl-.
- Guidechem. (n.d.). 4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide 328258-51-1 wiki.
- Sigma-Aldrich. (n.d.). 4-Ethylbenzamide 33695-58-8.
- BenchChem. (2025). A Technical Guide to 4-Chlorobenzamide: Molecular Profile and Synthesis.
- BLD Pharm. (n.d.). 26930-17-6|4-Chloro-N-ethylbenzamide.
- Google Patents. (n.d.). RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.
- Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- Vibrant Pharma Inc. (n.d.). 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
- BenchChem. (2025). solubility of 4-benzoylbenzamide in common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
